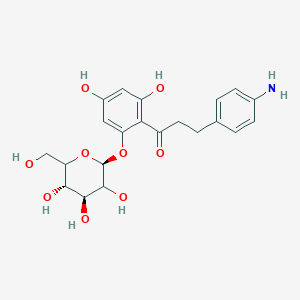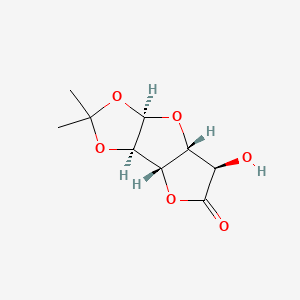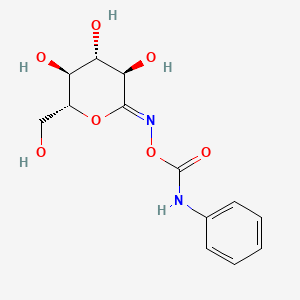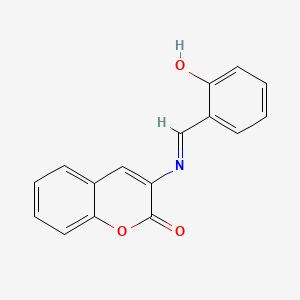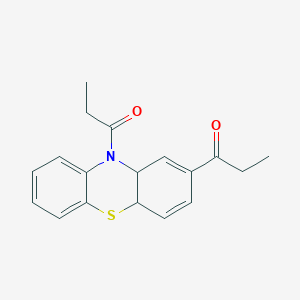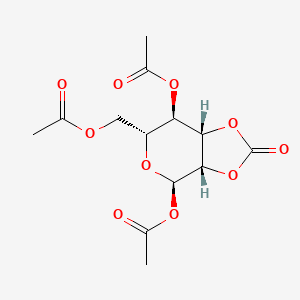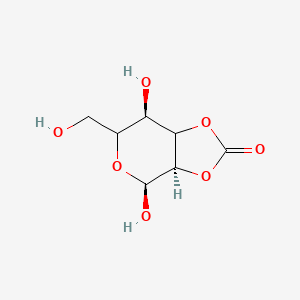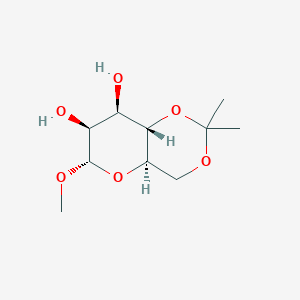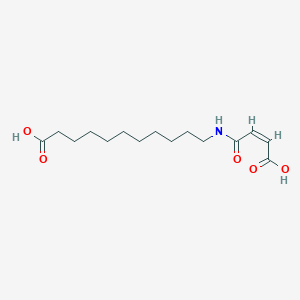![molecular formula C₁₃H₁₇NO₆ B1140286 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid CAS No. 1217525-08-0](/img/no-structure.png)
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the molecule. Techniques such as the Lossen rearrangement, as demonstrated in the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, exemplify the type of reactions that might be involved in building such complex structures. This method ensures good yields without racemization under milder conditions, making it environmentally friendly and cost-effective (Thalluri et al., 2014).
科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Sharma, Sharma, and Rane (2004) involved the synthesis of various compounds including those structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. These compounds were assessed for antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study also explored the quantitative structure-activity relationship, correlating biological activity with molecular parameters (Sharma, Sharma, & Rane, 2004).
Structural Analysis of Isomeric Enaminones
Brbot-Šaranović et al. (2001) conducted a structural analysis of isomeric enaminones derived from compounds similar to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study focused on understanding the tautomeric equilibrium and molecular structure through X-ray diffraction and NMR spectroscopy (Brbot-Šaranović et al., 2001).
Inhibition of Pyruvate Decarboxylase
Research by Chiu and Jordan (1994) investigated the synthesis of 2-oxo acids, including analogs of 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They found that these compounds act as potent inhibitors of pyruvate decarboxylase, a key enzyme in the metabolic pathway, highlighting their potential biochemical significance (Chiu & Jordan, 1994).
Synthesis and Characterization of Derivatives
Cindrić et al. (2004) synthesized and characterized derivatives of dehydroacetic acid, structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They utilized NMR spectroscopy for structural confirmation, providing insights into the chemical properties and potential applications of these derivatives (Cindrić et al., 2004).
Enantioselective Synthesis
Meng, Zhu, and Zhang (2008) reported the highly enantioselective synthesis of compounds including ethyl 2-hydroxy-4-arylbutyrate, closely related to the 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study revealed the sensitivity of the synthesis process to reaction temperature, providing valuable information for the production of optically active compounds (Meng, Zhu, & Zhang, 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves the protection of the hydroxyl groups, followed by the formation of the amide bond and deprotection of the hydroxyl groups.", "Starting Materials": [ "3-hydroxyphenylacetic acid", "2-bromoethanol", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the hydroxyl groups of 3-hydroxyphenylacetic acid with acetic anhydride and sodium hydroxide", "Reaction of the protected 3-hydroxyphenylacetic acid with 2-bromoethanol in the presence of triethylamine to form the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with hydrochloric acid", "Formation of the amide bond by reaction of the deprotected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with N,N-dimethylformamide, N-hydroxysuccinimide, and N,N'-dicyclohexylcarbodiimide to form the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate with sodium hydroxide", "Reaction of the deprotected 2-(3-hydroxyphenyl)ethyl N-methylcarbamate-3-hydroxyphenylacetate with methylamine to form the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium hydroxide", "Oxidation of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium periodate to form 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid" ] } | |
CAS番号 |
1217525-08-0 |
製品名 |
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
分子式 |
C₁₃H₁₇NO₆ |
分子量 |
283.28 |
同義語 |
2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
